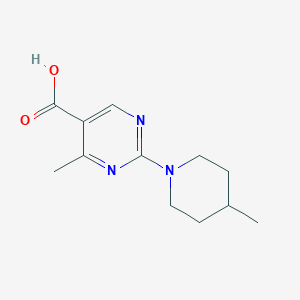![molecular formula C14H17N9O B2877635 1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034370-00-6](/img/structure/B2877635.png)
1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a highly specialized compound notable for its unique structure and potential applications across various scientific disciplines. This compound is characterized by a triazole and pyrrolidine moiety, which are often associated with significant biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, generally starting with readily available precursors. One synthetic route might include the following stages:
Formation of the triazole ring: : This can be achieved via a cycloaddition reaction involving azides and alkynes.
Incorporation of the pyrrolidine ring: : Utilizing nucleophilic substitution reactions where pyrrolidine substitutes a leaving group in the precursor compound.
Functionalization: : Various functional groups are introduced to complete the compound, typically involving reagents like amides or carbonyl compounds.
Industrial Production Methods
On an industrial scale, the production of 1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide would likely employ automated batch reactors to ensure precision and efficiency. Optimal reaction conditions such as temperature, pressure, and solvent choices are meticulously controlled to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo several types of chemical reactions:
Oxidation: : Potentially altering the functional groups attached to the core structure.
Reduction: : Modifying the electronic properties and potentially the bioactivity.
Substitution: : With various nucleophiles or electrophiles, leading to a broad range of derivatives.
Common Reagents and Conditions
Typical reagents include strong oxidizing agents like potassium permanganate for oxidation reactions, and hydrogen gas in the presence of a palladium catalyst for reductions. Substitution reactions might involve alkyl halides, amines, or other reactive groups under conditions such as reflux in appropriate solvents.
Major Products
The products formed from these reactions can vary widely but might include:
Oxidized derivatives: : With enhanced or reduced biological activities.
Reduced analogs: : With different pharmacokinetics properties.
Substitution products: : Tailored for specific targets or enhanced solubility.
Applications De Recherche Scientifique
1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is versatile in its applications:
Chemistry: : Used as a building block for more complex molecules in organic synthesis.
Biology: : Potential use as a probe for studying biological pathways.
Medicine: : Investigated for its potential as a pharmaceutical agent, possibly as an anti-cancer or anti-microbial compound.
Industry: : Could be utilized in material science for the creation of novel materials with unique properties.
Mécanisme D'action
The exact mechanism of action can depend on its specific application, but in a biological context, it often involves:
Interaction with enzymes: : Potentially inhibiting or modulating their activity.
Binding to DNA or RNA: : Affecting gene expression or protein synthesis.
Pathway involvement: : Interacting with specific signaling pathways to alter cellular responses.
Comparaison Avec Des Composés Similaires
When compared with other compounds featuring the triazole or pyrrolidine groups, 1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its combined structural motifs. Similar compounds might include:
1H-1,2,3-triazole derivatives: : Known for their stability and biological activity.
Pyrrolidine-based compounds: : Often associated with diverse pharmacological properties.
The uniqueness of this compound lies in its hybrid structure, offering a dual approach in its potential interactions and applications.
Propriétés
IUPAC Name |
1-methyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N9O/c1-21-9-10(16-20-21)14(24)15-8-13-18-17-11-4-5-12(19-23(11)13)22-6-2-3-7-22/h4-5,9H,2-3,6-8H2,1H3,(H,15,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFYOHLHQWWOCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-Aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2877556.png)



![Methyl 2-[(1,4-dimethylpyrazol-3-yl)amino]acetate](/img/structure/B2877562.png)



![N-(4-bromo-2-fluorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2877567.png)

![N-(1-cyanocyclopentyl)-2-(3-{methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2877570.png)
![3-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-4,5,6,7-tetrahydro-2,1-benzoxazole](/img/structure/B2877571.png)


